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Abstract

The hexaaminecobalt(lll) ion, [Co(NH3)e]3*, serves as an archetypal model in coordination
chemistry for understanding the interplay between electronic structure, ligand field effects, and
magnetic properties. This guide provides a detailed examination of the ion, grounded in Crystal
Field Theory (CFT) and Ligand Field Theory (LFT). We delineate the electron configuration of
the central cobalt(lll) ion, a d® system, under the influence of six ammonia ligands. As strong-
field ligands, ammonia creates a significant energy splitting of the d-orbitals, resulting in a low-
spin tzg®e_g° configuration. This configuration, which features no unpaired electrons, dictates
the ion's magnetic behavior. Consequently, [Co(NHs)e]3* is diamagnetic, a property that is
consistently verified through experimental methods such as magnetic susceptibility
measurements. This document provides the theoretical basis for these properties, outlines the
experimental protocols for their verification, and includes a standard procedure for the
synthesis of the chloride salt of the complex, hexaaminecobalt(lll) chloride.

Introduction

The hexaaminecobalt(lll) cation, [Co(NH3)s]3*, is a classic example of a "Werner complex,"
named after Alfred Werner, the pioneer of coordination chemistry.[1] Its stability, kinetic
inertness, and distinct properties have established it as a foundational compound for teaching
and research in inorganic chemistry.[1][2] Understanding the electronic structure of this ion is
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crucial for explaining its color, reactivity, and, most notably, its magnetic properties. This guide

synthesizes theoretical principles with experimental methodologies to provide a comprehensive
overview for researchers and drug development professionals who may utilize such complexes,
for instance, in structural biology to stabilize nucleic acid structures for X-ray crystallography.[1]

[2]

Theoretical Framework: Electron Configuration

The properties of [Co(NH3)s]3* are a direct consequence of its electronic arrangement, which is
best described by Crystal Field Theory (CFT) and its more sophisticated successor, Ligand
Field Theory (LFT).[3][4][5]

The Central lon and Ligand Field

The central metal in the complex is cobalt. In its elemental form, cobalt has an electron
configuration of [Ar] 3d”4s2. To form the hexaaminecobalt(lll) ion, the cobalt atom loses three
electrons, two from the 4s orbital and one from the 3d orbital, yielding the cobalt(lll) ion, Co3*.
This results in a d® electron configuration ([Ar] 3d®).[6][7][8]

In an isolated, gaseous Co3* ion, the five 3d orbitals (d_xy ,d xz ,d yz ,d x2y2 , and
d_z2 ) are degenerate, meaning they all have the same energy. However, when surrounded by
six ammonia (NHs) ligands in an octahedral arrangement, this degeneracy is lifted. According
to Crystal Field Theory, the lone pairs of electrons on the ammonia ligands create a negative
electrostatic field that repels the electrons in the d-orbitals of the Co3* ion.[3][9]

This repulsion is not uniform. The d_x2-y2 and d_z2 orbitals (the e_g_ set) point directly
towards the ligands along the x, y, and z axes, experiencing strong repulsion and thus an
increase in energy. The d_xy ,d xz_,and d_yz orbitals (the tzg set) are oriented between the
axes, experiencing less repulsion and becoming lower in energy relative to the initial
degenerate state.[3][10] This separation in energy is known as the crystal field splitting energy,
or Ao (delta octahedral).

Strong-Field Ligands and Low-Spin Configuration

The magnitude of Ao is determined by the nature of the ligand. Ligands are ranked in the
spectrochemical series based on their ability to cause d-orbital splitting. Ammonia (NHs) is
classified as a strong-field ligand, meaning it induces a large Ao.[7][11]
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For a d° ion like Co3*, there are two possible ways to arrange the six electrons in the split d-

orbitals:

e High-Spin: If Ao is small (in the case of a weak-field ligand), the energy required to place an
electron in a higher-energy e_g_ orbital is less than the energy required to pair two electrons
in a single tzg orbital (the spin-pairing energy, P). Electrons will therefore occupy all orbitals
singly before pairing, resulting in a tzg*e_g2 configuration with four unpaired electrons.

e Low-Spin: If Ao is large (in the case of a strong-field ligand like NH3), the energy cost of
promoting an electron to an e_g__ orbital is greater than the spin-pairing energy (Ao > P).
Therefore, the electrons will fill the lower-energy tzg orbitals completely before any occupy
the e_g_set.[12]

For [Co(NH3s)e]3*, the strong-field NHs ligands create a large Ao, forcing all six d-electrons to
pair up in the tzg orbitals.[6][7] This results in a low-spin electron configuration of t2g®e_g°.

Free Co3* Ion

d xy dxz dyz dx2y2 dzz2
(Degenerate d-orbitals)

Splitting
Ao
tg (d xy ,d xz ,d yz (Large)
20 (d_ yT_l i _yz_) | \-arg€) | e g_(d x>y2 ,d z2)

d-Orbital Splitting in [Co(NH3)e]3*

Click to download full resolution via product page
Caption: d-orbital splitting for Co3* in a strong octahedral field.

Magnetic Properties

The magnetic properties of a coordination complex are determined by the presence or absence

of unpaired electrons.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.jove.com/science-education/v/11463/colors-and-magnetism-in-coordination-complexes
https://m.youtube.com/watch?v=Ofs0hQGyprM
https://www.quora.com/Explanation-why-Co-NH3-6-3-is-diamagnetic-using-crystal-field-theory
https://www.benchchem.com/product/b1219426?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Paramagnetic substances have unpaired electrons and are attracted to an external magnetic
field.

o Diamagnetic substances have no unpaired electrons; all electrons are paired, and they are
weakly repelled by a magnetic field.[12]

Based on the low-spin t2g®e_g° electron configuration derived for [Co(NHs)s]3*, all six d-
electrons are paired. Therefore, the complex is predicted to be diamagnetic.[1][2][6][12] This
theoretical conclusion is consistently confirmed by experimental observation.[13]

Property Description
Central Metal lon Cobalt (Co)
Oxidation State +3

d-electron Count de

Ligand Field Strong (from 6x NH3s)
Spin State Low-Spin

Electron Configuration t2g%e_g°

Number of Unpaired Electrons 0

Predicted Magnetic Property Diamagnetic
Observed Magnetic Property Diamagnetic[1][2]

Table 1. Summary of Electronic and Magnetic
Properties of [Co(NHs)s]3*.

Experimental Verification: Magnetic Susceptibility

The magnetic properties of a compound are quantified by measuring its magnetic susceptibility
(X), which is a measure of how much a material will become magnetized in an applied magnetic
field.[14] From this value, the magnetic moment (u) can be calculated, which directly relates to
the number of unpaired electrons (n) via the spin-only formula:

u_s_=+v[n(n+2)] Bohr Magnetons (BM)
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For the hexaaminecobalt(lll) ion, with a predicted n=0, the theoretical magnetic moment is O
BM. Experimental determination confirms this diamagnetic nature.

Experimental Protocol: Measurement by Evans Balance

The Evans balance is a common and convenient instrument for determining magnetic
susceptibility.[14][15] It operates by measuring the force exerted on a sample by a magnetic
field.

Methodology:

 Instrument Calibration: Ensure the Evans balance is turned on, stabilized, and properly
calibrated according to the manufacturer's specifications.

o Prepare the Sample Tube:

o Take an empty, clean glass sample tube and place it in the balance. Record the reading
for the empty tube (Ro).

o Remove the tube and carefully fill it with the powdered [Co(NHs)s]Cls sample to a packed
height (I) of approximately 2-3 cm. Ensure the top surface is flat.

» Weigh the Sample: Accurately weigh the filled sample tube and subtract the mass of the
empty tube to determine the mass of the sample (m).

e Measure the Sample:
o Place the packed sample tube back into the balance holder.

o Record the new reading (R). Since the sample is diamagnetic, R will be slightly less than
Ro.

o Calculation:

o The mass susceptibility (x_g_) is calculated using the formula: x_ g = (C*I* (R - Ro)) /
(20° * m) where C is the balance calibration constant, | is the sample length in cm, R and
Ro are the balance readings, and m is the sample mass in grams.[14]
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o The molar susceptibility (x_M_) is then calculated by multiplying the mass susceptibility by
the molar mass (M) of the compound.

o A correction for the inherent diamagnetism of the atoms and ligands (Pascal's constants)
is applied to find the corrected molar susceptibility, which is then used to calculate the
effective magnetic moment.

e Conclusion: For [Co(NH3)s]Cls, the calculated magnetic moment will be approximately 0 BM,
confirming its diamagnetic character and the absence of unpaired electrons.

leasure Sampls

Sample Preparation
([Co(N’Ij-i ) ]C‘p powder) 7*[Pack Sample into Tube [ )
(massimlengtlh ibelReading (R Calculate Mass Calculate Molar Calculate Magnetic
Measure Empty - Susceptibility (x_g) Suscepubnny (x_M) Moment (p)
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‘Workflow for Magnetic Susceptibility Mea
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Caption: Experimental workflow for determining magnetic properties.

Synthesis of Hexaaminecobalt(lll) Chloride

To facilitate experimental study, a reliable synthesis of a salt of the complex is required. The
following is a standard laboratory procedure for preparing [Co(NHs)s]Cls from cobalt(11)
chloride. The synthesis involves the oxidation of Co(ll) to Co(lll) in the presence of ammonia,
which acts as both a ligand and a base. Activated charcoal serves as a catalyst.[16][17]

Protocol:

e In a 250 mL flask, dissolve 12 g of CoClz2-6H20 and 8 g of NH4Cl in 20 mL of distilled water.
[18][19]

e Add 2 g of activated decolorizing charcoal to the flask.
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In a fume hood, slowly add 25 mL of concentrated agueous ammonia to the mixture and cool
the flask in an ice bath to below 10°C.

While maintaining the low temperature, slowly and carefully add 5 mL of 20-volume (6%)
hydrogen peroxide from a burette or pipette. Stir continuously.

After the H202 addition is complete, gently heat the mixture on a hot plate to about 60-70°C
for 20-30 minutes to complete the reaction and reduce the volume. The color should change
from reddish to a yellowish-brown.[17]

Cool the mixture in an ice bath. Filter the crude product using a Buchner funnel to separate
the crystals and charcoal.

To purify, transfer the solid to a beaker containing 50 mL of water and 1-2 mL of concentrated
HCI. Heat the solution to dissolve the product, then filter while hot to remove the charcoal.

Add 10-15 mL of concentrated HCI to the hot filtrate and cool in an ice bath to precipitate the
purified orange-yellow crystals of [Co(NH3)e]Cls.

Collect the crystals by vacuum filtration, wash with small portions of 60% ethanol, followed
by 95% ethanol, and allow to air dry.[16][17]

Conclusion

The hexaaminecobalt(lll) ion is a quintessential example of how ligand field strength dictates
the electronic and magnetic properties of a transition metal complex. The strong-field nature of
the six ammonia ligands induces a large d-orbital splitting, forcing the d® electrons of the Co(lll)
center into a low-spin t2g®e_g° configuration. The resulting absence of unpaired electrons
renders the complex diamagnetic. This theoretical model is robustly supported by experimental
data from magnetic susceptibility measurements, reinforcing the foundational principles of
coordination chemistry.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1219426#electron-configuration-and-magnetic-
properties-of-hexaaminecobalt-iii-ion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1219426#electron-configuration-and-magnetic-properties-of-hexaaminecobalt-iii-ion
https://www.benchchem.com/product/b1219426#electron-configuration-and-magnetic-properties-of-hexaaminecobalt-iii-ion
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1219426?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

